3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione
Overview
Description
3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound that belongs to the class of thiadiazoles. This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two thioketone groups. It has gained attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione is the CH3NH3PbI3 perovskite crystal growth . This compound is used to modulate the growth of these crystals, which are key components in perovskite solar cells .
Mode of Action
This compound interacts with its target by being added into a perovskite precursor . This interaction allows the size of the CH3NH3PbI3 crystals to exceed 800 nm and reduces the grain boundaries .
Biochemical Pathways
The biochemical pathway affected by this compound is the growth process of CH3NH3PbI3 perovskite crystals . By modulating this pathway, the compound can effectively suppress defects in the crystals, thus improving the efficiency and stability of perovskite solar cells .
Pharmacokinetics
Its impact on the bioavailability of perovskite solar cells is significant, as it enhances the growth of ch3nh3pbi3 crystals and reduces their defect density .
Result of Action
The molecular and cellular effects of this compound’s action include the enlargement of CH3NH3PbI3 crystals and reduction of their grain boundaries . This leads to a decrease in defect density and an increase in the power conversion efficiency (PCE) of perovskite solar cells . The unsealed devices retained over 90% of their initial PCE after 840 hours of aging in 30% relative humidity and ambient air at 60–75 °C under dark conditions .
Action Environment
Environmental factors such as humidity and temperature significantly influence the action, efficacy, and stability of this compound . The compound shows excellent stability under humidity and heat, contributing to the durability of perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of phenylthiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazolidine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone groups to thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: Used as an additive in lubricants and as a stabilizer in the production of polymers.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazolidine-2-thione: Similar structure but lacks one thioketone group.
1,3,4-Thiadiazole: A simpler structure with only one sulfur atom and no thioketone groups.
2,5-Dimercapto-1,3,4-thiadiazole: Contains two thiol groups instead of thioketone groups.
Uniqueness
3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione is unique due to the presence of both thioketone groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific chemical properties.
Properties
IUPAC Name |
3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFUIXXCQSIOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170151 | |
Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17654-88-5 | |
Record name | Bismuthiol II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17654-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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